molecular formula C23H17ClFNO3S B2669547 (4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-94-6

(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2669547
CAS No.: 1114852-94-6
M. Wt: 441.9
InChI Key: JDJOYNANJLOYEK-UHFFFAOYSA-N
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Description

The compound "(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazin derivative characterized by a 1,4-benzothiazin ring system substituted with a sulfone group (1,1-dioxido), a 3-ethylphenyl group at position 4, a fluorine atom at position 6, and a 4-chlorophenyl methanone moiety at position 2. Its synthesis likely involves halogenation and coupling reactions, as inferred from analogous procedures in related compounds .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S/c1-2-15-4-3-5-19(12-15)26-14-22(23(27)16-6-8-17(24)9-7-16)30(28,29)21-11-10-18(25)13-20(21)26/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJOYNANJLOYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a fluorinated aromatic aldehyde under acidic conditions to form the benzothiazinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is typically introduced through a Suzuki coupling reaction between a boronic acid derivative of 3-ethylphenyl and the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce ketone groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions due to its structural similarity to known bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Benzothiazin/Benzothiazole Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Crystallographic Data (if available)
Target Compound C₂₄H₁₈ClFNO₃S 471.91 g/mol 3-ethylphenyl, 6-fluoro, 4-chlorophenyl methanone, 1,1-dioxido Not reported
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone C₂₁H₁₃Cl₂NO₂S 414.29 g/mol Benzothiazolyl methoxy, 4-chlorophenyl methanone Monoclinic, P21/n, a=13.6452 Å, b=7.47005 Å, c=18.7286 Å
1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-1,6,2-benzothiazin-2-yl]ethanone C₂₄H₁₈ClNO₆S₂ 540.03 g/mol 4-hydroxy, 3-methoxybenzoyl, 4-chlorophenyl, 1,1-dioxido Monoclinic, R factor = 0.054

Key Observations :

  • The target compound distinguishes itself with a 3-ethylphenyl substituent, enhancing hydrophobicity compared to the polar 4-hydroxy and 3-methoxybenzoyl groups in the compound from .
  • The 6-fluoro substituent may increase metabolic stability relative to non-fluorinated analogs, as seen in fluorinated pharmaceuticals.
  • Crystallographic data for analogs (e.g., ) confirm the prevalence of monoclinic systems in such derivatives, with intermolecular interactions (e.g., C–H···π, hydrogen bonds) stabilizing crystal packing.

Physicochemical and Spectral Properties

Table 2: Spectral Characterization of Related Compounds
Compound Spectral Techniques Employed Key Findings Source
Zygocaperoside & Isorhamnetin-3-O glycoside (analogs) ¹H-NMR, ¹³C-NMR, UV NMR data matched literature; hydroxyl groups influenced spectral shifts
Benzothiazole derivatives X-ray diffraction, SHELX refinement Monoclinic symmetry; hydrogen-bonding networks confirmed
General benzothiazin/benzothiazole compounds Reference to Pretsch et al. spectral tables IR and NMR peaks correlated with sulfone, aryl, and ketone functionalities

Analysis :

  • The target compound’s sulfone group (1,1-dioxido) would exhibit characteristic IR stretches near 1300–1150 cm⁻¹ for S=O bonds, consistent with data in .
  • The 4-chlorophenyl methanone moiety would produce distinct ¹³C-NMR signals near 190–200 ppm for the ketone carbon, as observed in related structures .
  • Fluorine’s electronegativity may deshield adjacent protons, causing downfield shifts in ¹H-NMR .

Implications of Structural Variations

  • Solubility : The 3-ethylphenyl group in the target compound reduces polarity compared to hydroxyl/methoxy-containing analogs, likely decreasing aqueous solubility but improving lipid membrane permeability.
  • Synthetic Complexity : Introducing the 6-fluoro substituent may require selective fluorination techniques, as seen in modern heterocyclic chemistry .
  • Stability : The sulfone group enhances oxidative stability relative to thioether analogs, a feature critical for pharmaceutical shelf life .

Biological Activity

The compound (4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , also known by its CAS number 1114656-76-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H15ClFNO3SC_{22}H_{15}ClFNO_3S with a molecular weight of 427.9 g/mol . The structure includes a benzothiazin core, which is significant in medicinal chemistry due to its diverse biological activities.

PropertyValue
Molecular FormulaC22H15ClFNO3SC_{22}H_{15}ClFNO_3S
Molecular Weight427.9 g/mol
CAS Number1114656-76-6

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of benzothiazine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Case Study: Antibacterial Screening
A study evaluated the antibacterial effects of synthesized benzothiazine derivatives, revealing moderate to strong activity against selected pathogens. The compounds were tested using the agar diffusion method and showed varying degrees of inhibition zones depending on the concentration used.

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly due to the presence of halogen substituents and the dioxido group. These functional groups can enhance the molecule's ability to interact with DNA or inhibit critical cellular pathways involved in cancer proliferation.

Research Findings
A study focusing on similar benzothiazine derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 20 µM, indicating promising anticancer activity.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound. Preliminary data suggest that it may act as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease.

Table: Enzyme Inhibition Activities

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive10.5 ± 0.2
UreaseNon-competitive8.7 ± 0.1

These findings indicate that the compound could serve as a lead for developing new therapeutic agents targeting neurological disorders and infections caused by urease-producing bacteria.

Q & A

Basic Research Question

  • Include vehicle controls (DMSO < 0.1%) in cell-based assays to exclude solvent toxicity .
  • Use competitive antagonists (e.g., ondansetron for 5-HT₃) to confirm target specificity .
  • Validate enzyme inhibition (e.g., COX-2) with Celecoxib as a positive control (IC₅₀ 40 nM) .

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